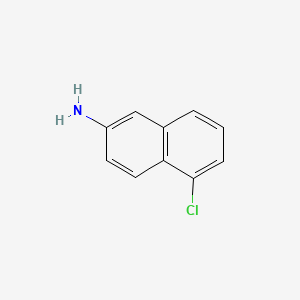

5-Chloronaphthalen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKRBSSSWLPJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704764 | |

| Record name | 5-Chloronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-54-2 | |

| Record name | 5-Chloronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloronaphthalen 2 Amine and Its Analogs

Classical Approaches in Aminonaphthalene Synthesis

Traditional methods for synthesizing aminonaphthalenes have long been established and often involve multi-step processes. These classical routes, while sometimes harsh, are foundational in organic synthesis.

Reduction of Nitro-Substituted Naphthalene (B1677914) Precursors

A primary and widely used classical method for preparing aminonaphthalenes is the reduction of the corresponding nitro-substituted naphthalenes. masterorganicchemistry.comgoogle.com This transformation is a cornerstone of aromatic amine synthesis due to the accessibility of nitroaromatic compounds through nitration reactions. google.com

The reduction of a nitro group to an amine can be accomplished through several reagents and conditions:

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), is a common and effective method for this reduction. masterorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is another efficient route. masterorganicchemistry.com For instance, nickel nanoparticles supported on nitrogen-functionalized active carbon have been shown to be effective for the hydrogenation of nitro-substituted naphthalenes. unimi.it

Hydrazine (B178648) Hydrate (B1144303): In combination with catalysts, particularly those based on iron, hydrazine hydrate serves as a reducing agent at lower temperatures. unimi.it

The general mechanism for the reduction of a nitro group proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. unimi.it This method's significance lies in its ability to convert a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which dramatically alters the reactivity of the naphthalene ring for subsequent reactions. masterorganicchemistry.commsu.edu

A variety of reducing conditions can be employed, and the choice often depends on the presence of other functional groups in the molecule. acs.org For example, in the synthesis of certain protected amines, the reduction of a nitro group can trigger a cyclization reaction, highlighting the unique reactivity of peri-disubstituted naphthalenes. acs.org

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| Nitro-substituted Naphthalene | Fe/HCl | Aminonaphthalene | masterorganicchemistry.com |

| Nitro-substituted Naphthalene | H₂/Pd | Aminonaphthalene | masterorganicchemistry.com |

| Nitro-substituted Naphthalene | Ni NPs on N-functionalized active carbon | Aminonaphthalene | unimi.it |

| 8-Nitro-1-naphthoyl derivative | Various reducing conditions | Amine and Lactam | acs.org |

Halogenation and Subsequent Amination Strategies

Another classical pathway involves the introduction of a halogen to the naphthalene core, followed by a nucleophilic substitution with an amine source. This approach is particularly useful when direct nitration and reduction are not feasible or lead to undesired isomers.

One such method is the Bucherer reaction , which involves the thermal conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite solution. acs.org This reaction is also applicable for transamination in the 2-aminonaphthalene series. acs.org While effective, this process often requires high temperatures. acs.org

Direct amination of halogenated naphthalenes can be challenging and often requires harsh conditions. However, developments in this area have provided alternative routes. For instance, a simple and convergent synthesis of 2-amino-6-bromonaphthalenes involves the condensation of secondary amines with 6-bromo-2-naphthol (B32079) under Bucherer conditions. acs.org

Modern Catalytic Methods for Carbon-Nitrogen Bond Formation

The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have driven the development of modern catalytic systems for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org These methods offer milder conditions, broader substrate scope, and higher efficiency.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a revolutionary method for the synthesis of aryl amines. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has become a cornerstone of modern organic synthesis. wikipedia.orgnumberanalytics.com The reaction is prized for its high efficiency, selectivity, and broad functional group tolerance, making it applicable to the synthesis of complex molecules. numberanalytics.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base.

Reductive Elimination: The C-N bond is formed, releasing the desired aryl amine and regenerating the palladium(0) catalyst. numberanalytics.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium catalyst. acs.org Several generations of catalyst systems have been developed, each expanding the scope of the reaction to include a wider variety of amines and aryl halides under milder conditions. wikipedia.org

| Aryl Halide | Amine | Catalyst System | Product | Reference |

| Aryl bromides/iodides/triflates | Primary amines | Pd / BINAP or DPPF | Aryl amine | wikipedia.org |

| Aryl halides | Various amines | Pd / Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Aryl amine | youtube.com |

| Aryl/heteroaryl mesylates | Amines | Pd(OAc)₂/CM-phos | Aryl/heteroaryl amine | orgsyn.org |

| Aryl halides | Ammonia | Pd / KPhos | Primary arylamine | unimi.it |

Alternative Catalytic Systems (e.g., visible light-promoted aminocarbonylation)

In recent years, visible-light-promoted reactions have gained significant attention as a sustainable and mild alternative to traditional methods. encyclopedia.pub These reactions can often be performed at room temperature, offering a significant advantage for sensitive substrates. researchgate.net

Visible-light-promoted aminocarbonylation of aryl halides provides a route to amides. encyclopedia.pub For instance, an iridium-based photocatalyst has been used for the aminocarbonylation of aryl halides under continuous flow conditions. encyclopedia.pub In another example, an inexpensive cobalt catalyst has been employed for the visible-light-mediated aminocarbonylation of (hetero)aryl bromides and chlorides. encyclopedia.pubsemanticscholar.org These methods often involve radical intermediates generated through single-electron transfer from the photoexcited catalyst. researchgate.net

Ligand Design and Optimization in Catalytic Synthesis of Amines

The design and optimization of ligands are crucial for the advancement of transition metal-catalyzed amination reactions. mit.edu The ligand plays a multifaceted role, influencing the catalyst's stability, activity, and selectivity. acs.org

Key considerations in ligand design include:

Electron-donating properties: Electron-rich ligands can enhance the rate of oxidative addition. youtube.com

Steric bulk: Bulky ligands can promote reductive elimination and prevent the formation of undesired side products. youtube.commit.edu

Bite angle (for bidentate ligands): The geometry of bidentate ligands can significantly impact the reaction's efficiency. wikipedia.org

Water solubility: For reactions in aqueous media, designing water-soluble ligands is essential. This has been achieved by introducing hydrophilic groups into the ligand structure. semanticscholar.orgresearchgate.net

The development of new ligands, such as dialkylbiaryl phosphines (e.g., BrettPhos, GPhos) and N-heterocyclic carbenes (NHCs), has significantly expanded the scope and efficiency of catalytic amination reactions, allowing for the coupling of a wider range of substrates under milder conditions. acs.orgmit.edu

Regioselective Synthesis of Isomeric Chloronaphthalenamines

The precise placement of substituents on the naphthalene core is critical for determining the chemical and physical properties of the resulting molecule. Regioselective synthesis aims to control the position of functional groups, which is a significant challenge in the synthesis of isomeric chloronaphthalenamines. rsc.orgrsc.orgchemistryviews.org

One established method for introducing an amino group onto a naphthalene ring is the Bucherer reaction, which converts a hydroxynaphthalene to an aminonaphthalene. researchgate.netresearchgate.net The regiochemistry of the final product is dictated by the position of the hydroxyl group on the starting naphthol. Therefore, to synthesize 5-chloronaphthalen-2-amine, one would start with 5-chloro-2-naphthol.

Palladium-catalyzed reactions have also emerged as a powerful tool for the regioselective synthesis of aminonaphthalenes. For example, the annulation of internal alkynes with (2-iodophenyl)acetonitrile, catalyzed by palladium, yields 3,4-disubstituted 2-aminonaphthalenes with high regioselectivity. acs.org While this specific method builds the naphthalene ring itself, it showcases the level of control achievable with modern catalytic systems. The development of analogous strategies starting from pre-functionalized naphthalenes could provide a direct route to specific isomers like this compound.

Controlling regioselectivity can also be achieved by carefully choosing reaction conditions. For instance, in the synthesis of isoxazoles from β-enamino diketones, varying the reaction conditions and substrate structure allows for the selective formation of different regioisomers. rsc.org Similar principles can be applied to the synthesis of chloronaphthalenamines, where factors like solvent, temperature, and catalyst can influence the position of chlorination or amination.

Green Chemistry Principles in Aminonaphthalene Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. rsc.orgskpharmteco.com These principles are increasingly being applied to the synthesis of aminonaphthalenes.

One of the cornerstones of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxic, non-flammable, and abundant nature. tandfonline.comingentaconnect.com The synthesis of aminonaphthalene derivatives has been successfully demonstrated in aqueous media. For example, the three-component synthesis of β-aminoketones using 2-naphthalenamine was effectively carried out in water, which serves as a green solvent and simplifies the workup procedure. tandfonline.comtandfonline.com

The use of phase-transfer catalysts, such as triethylbenzylammonium chloride (TEBAC), can facilitate reactions between water-insoluble organic reactants in an aqueous medium. tandfonline.comtandfonline.com L-proline has also been used as an efficient and environmentally friendly catalyst for MCRs in water to produce quinoline (B57606) derivatives from naphthalen-1-amine. sid.ir These examples demonstrate a significant move away from traditional volatile organic solvents.

Microwave-assisted synthesis has become a popular energy-efficient technique in organic chemistry. anton-paar.comnih.gov Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netnih.gov

The Bucherer reaction, a classic method for synthesizing aminonaphthalenes from hydroxynaphthalenes, has been significantly improved by using microwave irradiation. researchgate.netresearchgate.net Conventional Bucherer reactions often require high pressure and long reaction times. researchgate.net In contrast, the microwave-assisted version can be completed in as little as 30 minutes at a power of 150 watts, yielding various aminonaphthalene derivatives in high yields (70-90%). researchgate.netresearchgate.net This not only saves energy but also increases laboratory throughput. researchgate.net

The table below presents data from a study on the microwave-assisted Bucherer reaction for the synthesis of various aminonaphthalene derivatives.

Table 2: Microwave-Assisted Synthesis of Aminonaphthalene Derivatives

| Hydroxynaphthalene | Amine | Product | Yield (%) |

|---|---|---|---|

| β-Naphthol | Ammonia | 2-Naphthylamine (B18577) | 85 |

| β-Naphthol | Methylamine | N-Methyl-2-naphthylamine | 80 |

| β-Naphthol | Dimethylamine | N,N-Dimethyl-2-naphthylamine | 90 |

| β-Naphthol | Aniline (B41778) | N-Phenyl-2-naphthylamine | 70 |

| 2,7-Dihydroxynaphthalene | Dimethylamine | N,N,N',N'-Tetramethyl-2,7-naphthalenediamine | 70 |

Data adapted from a study on the microwave-assisted Bucherer reaction. researchgate.netresearchgate.net

Reactivity and Chemical Transformations of 5 Chloronaphthalen 2 Amine

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling it to participate in a wide array of chemical reactions. These transformations are fundamental to the synthesis of more complex derivatives and heterocyclic systems.

The primary amine of 5-Chloronaphthalen-2-amine readily undergoes acylation and alkylation. Acylation typically involves reaction with acylating agents like acyl chlorides or acid anhydrides to form stable N-aryl amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. For instance, reacting this compound with acetyl chloride would yield N-(5-chloronaphthalen-2-yl)acetamide. This transformation is not only a synthetic pathway to amides but is also a common strategy to protect the amine group during other reactions, such as harsh electrophilic substitutions. reddit.comorganic-chemistry.org

Alkylation of the amine group with alkyl halides introduces alkyl substituents onto the nitrogen atom. ucalgary.ca This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. ucalgary.ca However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. ucalgary.camasterorganicchemistry.comresearchgate.net The use of specific reagents or techniques like reductive amination can provide better control and yield mono-alkylated products. masterorganicchemistry.com

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(5-chloronaphthalen-2-yl)acetamide | In the presence of a base (e.g., pyridine) |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(5-chloronaphthalen-2-yl)benzamide | Schotten-Baumann conditions (e.g., NaOH(aq)) |

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-5-chloronaphthalen-2-amine & Poly-alkylated products | Often requires excess amine or an external base |

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, typically catalyzed by an acid. unizin.orglibretexts.org The resulting C=N double bond of the imine is a versatile functional group in its own right, amenable to further transformations such as reduction to form secondary amines or participation in cycloaddition reactions.

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Compound | IUPAC Name of Product | General Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-5-chloronaphthalen-2-amine | Reflux in a solvent like ethanol (B145695) or toluene (B28343) with acid catalyst |

| Acetone | N-(5-chloronaphthalen-2-yl)propan-2-imine | Similar conditions, often with a dehydrating agent |

The amine functionality in this compound is a key handle for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. sioc-journal.cnfrontiersin.org Depending on the reaction partner, the amine can act as a dinucleophile or participate in a sequence of reactions leading to ring closure. For example, reaction with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidines or diazepines. Intramolecular cyclization reactions are also possible if a suitable electrophilic site can be introduced elsewhere in the molecule, enabling the synthesis of complex polycyclic structures. beilstein-journals.orgnih.gov These reactions often provide efficient pathways to novel N-heterocycles built upon the naphthalene (B1677914) framework. organic-chemistry.org

Condensation Reactions: Formation of Schiff Bases and Imines

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic rings. numberanalytics.com The outcome of these reactions, particularly the position of the new substituent (regioselectivity), is governed by the electronic effects of the existing amino and chloro groups. masterorganicchemistry.comdalalinstitute.com

The regiochemical outcome of EAS reactions on this compound is determined by the combined directing influence of the -NH₂ and -Cl substituents.

Amino Group (-NH₂): The amino group at the C2 position is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the naphthalene ring, making it more nucleophilic and reactive towards electrophiles. libretexts.org This effect is strongest at the positions ortho (C1 and C3) and para (C6) to the amine. As the C6 position is on the other ring, the primary activation is directed towards C1 and C3.

Chloro Group (-Cl): The chlorine atom at the C5 position exhibits a dual electronic effect. It is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. libretexts.org It directs incoming electrophiles to the C4 and C6 positions.

When both groups are present, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic substitution is strongly favored to occur on the same ring as the amine, specifically at the C1 and C3 positions, which are activated by the -NH₂ group. mnstate.edu Attack at C1 is generally preferred over C3 for steric reasons and for the stability of the resulting carbocation intermediate (arenium ion).

Nitration and halogenation are classic examples of electrophilic aromatic substitution that can be applied to this compound, with regioselectivity guided by the principles discussed above.

Nitration: The introduction of a nitro (-NO₂) group is typically achieved using a mixture of nitric acid and sulfuric acid. numberanalytics.com Direct nitration of this compound is complex because the strongly acidic conditions can protonate the basic amine group to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would alter the expected outcome. To avoid this, a common strategy involves first acylating the amine to form an amide (e.g., N-(5-chloronaphthalen-2-yl)acetamide). The amide group is still an activating, ortho, para-director but is less basic and protects the amine. Nitration of the acetamide (B32628) would proceed as predicted, primarily at the C1 position. Subsequent hydrolysis of the amide group would then yield 1-nitro-5-chloronaphthalen-2-amine. core.ac.ukcranfield.ac.uk

Halogenation: Halogenation, for instance with bromine (Br₂) in a suitable solvent, can introduce a halogen atom onto the ring. libretexts.org Given the strong activation by the amine group, this reaction can often proceed without a Lewis acid catalyst. ambeed.com The substitution is expected to occur predominantly at the C1 position, yielding 1-bromo-5-chloronaphthalen-2-amine.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product | Notes |

|---|---|---|---|

| Nitration (via protection) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat | 1-Nitro-5-chloronaphthalen-2-amine | Protection of the amine group as an amide directs substitution to the C1 position. canada.ca |

| Bromination | Br₂ in CCl₄ or CH₃COOH | 1-Bromo-5-chloronaphthalen-2-amine | The activating -NH₂ group directs bromination to the C1 position. britannica.com |

Regioselectivity and Directing Effects of Amino and Chloro Substituents

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Chloro-Substituent

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic compounds like this compound. In this reaction, a nucleophile replaces a leaving group, in this case, the chlorine atom, on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring generally accelerates the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com

Mechanism and Kinetic Studies of SNAr Processes

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. pressbooks.pub In the first step, which is usually the rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize this intermediate, thus increasing the reaction rate. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.compressbooks.pub

Kinetic studies of SNAr reactions often involve monitoring the reaction rate under pseudo-first-order conditions, where the concentration of the nucleophile is significantly higher than that of the substrate. frontiersin.orgnih.gov The rate of reaction is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring. psu.edu For instance, the reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack. masterorganicchemistry.com

Brönsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are valuable tools for elucidating the reaction mechanism and the structure of the transition state. frontiersin.org These studies can help determine whether the reaction proceeds through a stepwise or a concerted mechanism. frontiersin.orgfrontiersin.org

Reactivity with Various Nucleophiles

This compound can react with a variety of nucleophiles, leading to the substitution of the chloro group. The reactivity depends on the nucleophilicity of the attacking species.

| Nucleophile Type | Example Nucleophile | Product Type |

| Amines | Primary and secondary amines | N-substituted naphthalenamines |

| Alkoxides | Methoxide, Ethoxide | Alkoxy-substituted naphthalenes |

| Thiols | Thiolates | Thioether-substituted naphthalenes |

Table 1: Reactivity of this compound with Various Nucleophiles

Reactions with amines are common and can be influenced by the steric hindrance of the amine. masterorganicchemistry.com The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with a range of primary and secondary amines has been studied, demonstrating the feasibility of such substitutions. researchgate.net Alkoxide nucleophiles, such as methoxide, can also displace the chloride, although the reaction conditions might need to be optimized. psu.edu Thiols, particularly in their deprotonated thiolate form, are generally strong nucleophiles and can readily participate in SNAr reactions. nih.gov

Oxidation and Reduction Pathways of the Naphthalenamine Structure

The naphthalenamine structure is susceptible to both oxidation and reduction reactions.

Oxidation: The amino group of naphthalenamines can be oxidized. Metabolic activation of similar compounds like 2-naphthylamine (B18577) can occur through N-oxidation in the liver, leading to DNA-reactive intermediates. iarc.frnih.gov The naphthalene ring itself can also undergo oxidation, potentially forming arene oxides. iarc.frnih.gov In some cases, oxidation can lead to the formation of stable radical cations. For instance, certain N,N'-bis(aryl)-(1,1'-binaphthyl)-4,4'-diamines can be reversibly oxidized to their corresponding bis(radical cation) forms. researchgate.net

Reduction: The nitro group is a common precursor to the amino group in the synthesis of naphthalenamines. Therefore, the reduction of a nitro-substituted chloronaphthalene is a key synthetic pathway to this compound. rsc.org For example, the simultaneous reduction of a nitro group and removal of an iodo group on a naphthalene ring has been achieved using zinc-mediated reduction. rsc.org

Derivatization Strategies for Research Purposes

Derivatization is a crucial strategy for modifying the properties of this compound for various research applications, including the development of new materials and the study of its chemical reactivity. researchgate.net

Creation of Functionalized Derivatives for Material Applications

Functionalized derivatives of naphthalenamines are of interest for the development of materials with specific optical and electronic properties. For example, derivatives of this compound can be synthesized to create novel compounds for applications in medicinal chemistry and materials science. jetir.orgresearchgate.net The synthesis of functionalized pyrimidines and benzocoumarins from related naphthalene precursors highlights the potential for creating complex molecular architectures. jetir.orgresearchgate.net

The general approach often involves a multi-step synthesis where the starting naphthalenamine is modified through reactions such as acylation, alkylation, or coupling reactions to introduce desired functional groups. nih.gov These modifications can tune the electronic properties, solubility, and biological activity of the resulting molecules. rsc.org

| Derivative Type | Synthetic Approach | Potential Application |

| Pyrimidine derivatives | Condensation reactions (e.g., Biginelli reaction) | Biologically active compounds |

| Benzocoumarin derivatives | Condensation and coupling reactions | Fluorescent materials, bioactive compounds |

| Amide derivatives | Coupling with carboxylic acids | Medicinal chemistry building blocks |

| Triazole derivatives | Cycloaddition reactions | Bioactive compounds |

Table 2: Examples of Functionalized Derivatives and their Potential Applications

Strategies for Modifying Amine Reactivity (e.g., through protecting groups)

The reactivity of the amino group in this compound can be modulated, most commonly through the use of protecting groups. This is essential in multi-step syntheses to prevent the amino group from undergoing undesired reactions. libretexts.org

Amine Protection: The amino group is nucleophilic and can react with various electrophiles. msu.edu To perform reactions at other sites of the molecule, the amine is often "protected" by converting it into a less reactive functional group, such as a carbamate. masterorganicchemistry.comorganic-chemistry.org Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps, as they are removed under different conditions (e.g., acid for Boc, hydrogenolysis for Cbz, and base for Fmoc). masterorganicchemistry.com

Amine Deprotection: After the desired transformations on the molecule are complete, the protecting group is removed to regenerate the free amine. fishersci.co.uk The conditions for deprotection must be chosen carefully to avoid affecting other functional groups in the molecule. organic-chemistry.org

Derivatization for Analysis: The amino group can also be derivatized to enhance its detection in analytical techniques like HPLC or GC-MS. jfda-online.comlibretexts.org Reagents like dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA) are used to introduce chromophores or fluorophores, thereby increasing the sensitivity of detection. libretexts.orgresearchgate.net

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) fishersci.co.uk |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H2, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) masterorganicchemistry.combeilstein-journals.org |

Table 3: Common Amine Protecting Groups and their Deprotection Conditions

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei. mdpi.com For 5-Chloronaphthalen-2-amine, ¹H and ¹³C NMR are crucial for mapping the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton. nih.gov The naphthalene (B1677914) ring system contains several aromatic protons, and their chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl). The amino group protons typically appear as a broad signal due to nitrogen's quadrupolar moment and exchange with trace amounts of water. projectguru.in Protons on the aromatic ring will appear as multiplets due to spin-spin coupling with neighboring protons. orgchemboulder.com

The expected chemical shifts for the aromatic protons would be in the range of 6.0-9.5 ppm. psgcas.ac.in The protons ortho and para to the electron-donating amino group will be shifted upfield (to lower ppm values), while protons ortho to the electron-withdrawing chlorine atom will be shifted downfield (to higher ppm values). The amino group itself would likely present a broad singlet between 0.5-5.0 ppm. projectguru.inpsgcas.ac.in

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplet |

Note: These are predicted values based on general principles of ¹H NMR spectroscopy for aromatic amines and substituted naphthalenes. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon atom attached to the chlorine (C-Cl) will be significantly deshielded, as will the carbon atom attached to the amino group (C-NH₂), though to a lesser extent. science-softcon.de Aromatic carbons typically resonate in the range of 110-160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ | 140 - 150 |

| C-Cl | 130 - 140 |

| Other Aromatic C | 110 - 135 |

Note: These are predicted values based on general principles of ¹³C NMR spectroscopy and data for similar substituted naphthalene compounds. libretexts.orgscience-softcon.de The signals for carbons directly bonded to protons would appear as positive signals in a DEPT-135 experiment, while quaternary carbons would be absent.

To definitively assign the proton and carbon signals, especially in complex regions of the spectrum, 2D NMR techniques are invaluable. psgcas.ac.inmdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum of this compound would reveal the connectivity of the protons on the naphthalene rings, helping to trace the spin systems. mdpi.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. science.govresearchgate.net This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton in the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (which have no attached protons) by observing their long-range couplings to nearby protons. mdpi.commdpi.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wpmucdn.comlibretexts.org For this compound, the key functional groups are the primary aromatic amine and the chloro-substituted aromatic ring.

The IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching : As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. projectguru.inwpmucdn.comorgchemboulder.com

N-H Bending : A bending vibration for the primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching : The stretching vibration of the aromatic carbon-nitrogen bond usually appears in the range of 1250-1335 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching : Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system. libretexts.org

Aromatic C-H Stretching : These absorptions appear above 3000 cm⁻¹. libretexts.org

C-Cl Stretching : The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium to Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable, Sharp |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

Note: These are predicted values based on established IR correlation tables. wpmucdn.comlibretexts.orgorgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈ClN), the molecular ion peak (M⁺) would confirm the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu

The molecular weight of this compound is approximately 177.63 g/mol . The mass spectrum would show a molecular ion peak at m/z 177 and an M+2 peak at m/z 179. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org Fragmentation of aromatic amines can occur via α-cleavage. miamioh.edulibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Notes |

|---|---|---|

| 177/179 | [C₁₀H₈ClN]⁺ (Molecular Ion) | Isotopic pattern for one chlorine atom (3:1 ratio) |

| 142 | [C₁₀H₇N]⁺ | Loss of Cl radical |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry for aromatic and halogenated compounds. msu.edulibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.edu The naphthalene ring system of this compound is a chromophore that absorbs UV radiation, leading to π → π* transitions. The presence of the amino group, an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene.

Aromatic amines typically exhibit two main absorption bands. researchgate.net The more intense band at shorter wavelengths is due to the π → π* transition, while a weaker band at longer wavelengths can be attributed to the n → π* transition of the non-bonding electrons on the nitrogen atom. The solvent can also influence the position of these absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π* | 230 - 290 | High intensity, characteristic of the aromatic system. |

Note: These are predicted values based on the UV-Vis spectra of similar aromatic amines and substituted naphthalenes. researchgate.net Actual values may vary depending on the solvent used.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of components within a mixture. wvu.edu In the context of this compound, various chromatographic methods are indispensable for confirming its purity after synthesis and for tracking the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. torontech.com It is particularly valuable for assessing the purity of non-volatile compounds like this compound. The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. torontech.com

For the analysis of aromatic amines, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with buffers to control pH. chromatographyonline.comsielc.com The purity of a this compound sample is determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities. torontech.com

The percentage purity can be calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. torontech.com To ensure accurate and reliable results, method validation is crucial. This involves assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). chromatographyonline.com For complex mixtures or to confirm peak purity, a photodiode array (PDA) detector can be used, which provides spectral information across a range of wavelengths for each point in the chromatogram. sepscience.comchromatographyonline.com

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Gemini C18 (150 x 4.6 mm, 3-μm) or similar | chromatographyonline.com |

| Mobile Phase | Gradient of Acetonitrile and Water (or a suitable buffer like phosphate (B84403) buffer) | thermofisher.comgoogle.com |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Detection | UV at a specific wavelength (e.g., 210 nm or 254 nm) | sielc.com |

| Column Temperature | 30 °C | google.com |

| Injection Volume | 5-20 µL | chromatographyonline.comgoogle.com |

Gas Chromatography (GC) is another essential technique for the analysis of volatile and semi-volatile compounds. shimadzu.com this compound, being a semi-volatile compound, is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. In GC, the sample is vaporized and injected into the head of a chromatographic column. chemcoplus.co.jp The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase, a microscopic layer of liquid or polymer on an inert solid support, inside the column. chemcoplus.co.jp

The choice of the GC column is critical for separating isomeric compounds like chlorinated naphthalenes. researchgate.net Capillary columns with various stationary phases, such as those with polysiloxane coatings, are often used. acs.org For the analysis of amines, which can be polar and prone to peak tailing, specialized columns or derivatization techniques may be employed to improve chromatographic performance. bre.comsigmaaldrich.com Derivatization involves chemically modifying the analyte to make it more volatile and less polar, leading to better peak shape and resolution. sigmaaldrich.com

When coupled with a mass spectrometer, GC provides not only the retention time of a compound but also its mass spectrum, which serves as a molecular fingerprint, allowing for confident identification. shimadzu.com GC-MS is particularly powerful for identifying impurities and byproducts in the synthesis of this compound.

Table 2: Typical GC-MS Parameters for Semi-Volatile Compound Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm) or similar | gcms.cz |

| Carrier Gas | Helium or Hydrogen | chemcoplus.co.jphpst.cz |

| Injection Mode | Split/Splitless | shimadzu.com |

| Inlet Temperature | 275 °C | shimadzu.com |

| Oven Program | Temperature ramp (e.g., initial hold, ramp to a final temperature) | bre.com |

| Detector | Mass Spectrometer (MS) | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used in organic synthesis to monitor the progress of a reaction. libretexts.orgwikipedia.org It allows for a quick qualitative assessment of the presence of reactants and the formation of products. libretexts.org TLC is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, which acts as the stationary phase. wikipedia.org

To monitor a reaction producing or consuming this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside spots of the starting materials. libretexts.orgrochester.edu The plate is then developed in a chamber containing a suitable solvent system (the mobile phase). wvu.edu The choice of the eluent is critical and is often a mixture of a polar and a non-polar solvent, such as ethyl acetate (B1210297) and hexane. wvu.edu The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. wvu.edu

The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. youtube.com Because aromatic amines are often UV-active, the spots can be visualized under a UV lamp. tifr.res.in The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and is a characteristic value for a compound under a specific set of TLC conditions. libretexts.org

Table 3: Common TLC Solvent Systems for Aromatic Amines

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Source |

|---|---|---|---|

| Silica Gel | Ethyl acetate/Hexane (varying ratios) | UV light (254 nm) | wvu.edu |

| Silica Gel | Dichloromethane/Methanol (e.g., 9:1) | UV light (254 nm) | sciencemadness.org |

| Alumina | Toluene (B28343)/Ethyl acetate (varying ratios) | UV light (254 nm) | merckmillipore.com |

| Silica Gel | Butanol/Acetic acid/Water (40:10:50, upper layer) | UV light, Ninhydrin spray for amines | sciencemadness.orgiitg.ac.in |

Gas Chromatography (GC)

Elemental Analysis for Stoichiometric Composition

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by precisely measuring the mass percentages of its constituent elements. alevelchemistry.co.uk For an organic compound like this compound (C₁₀H₈ClN), this method confirms its stoichiometric composition.

The process involves burning a precisely weighed sample of the compound in a stream of pure oxygen. preparatorychemistry.com This combustion converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). preparatorychemistry.com The amounts of CO₂ and H₂O produced are accurately measured by passing them through absorbent materials. alevelchemistry.co.uk The mass of chlorine is typically determined by other methods, such as titration after combustion and absorption in a suitable solution. The mass of nitrogen can also be determined by converting it to N₂ gas and measuring its volume.

From the masses of the combustion products, the masses of carbon, hydrogen, and nitrogen in the original sample can be calculated. chemteam.info The percentage composition of each element is then determined. These experimental percentages are compared with the theoretical percentages calculated from the molecular formula C₁₀H₈ClN. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. umich.edu

Theoretical Composition of this compound (C₁₀H₈ClN):

Molecular Weight: 177.63 g/mol

Carbon (C): (12.011 * 10 / 177.63) * 100% = 67.61%

Hydrogen (H): (1.008 * 8 / 177.63) * 100% = 4.54%

Chlorine (Cl): (35.453 / 177.63) * 100% = 19.96%

Nitrogen (N): (14.007 / 177.63) * 100% = 7.89%

Table 4: Elemental Analysis Data Comparison

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 67.61 | 67.55 |

| Hydrogen (H) | 4.54 | 4.58 |

| Nitrogen (N) | 7.89 | 7.85 |

Theoretical and Computational Studies on 5 Chloronaphthalen 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to modern chemical research, offering a microscopic view of molecules. However, dedicated research on 5-Chloronaphthalen-2-amine using these methods appears to be limited.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For other substituted naphthalenes, studies have shown that the nature and position of substituent groups significantly impact the HOMO and LUMO energy levels. rsc.orgchem8.orgrsc.orgresearchgate.net For instance, electron-donating groups like the amino group (-NH2) tend to raise the HOMO energy, while electron-withdrawing groups like chlorine (-Cl) can lower the LUMO energy. rsc.org A detailed DFT study on this compound would be necessary to quantify these effects and to visualize the spatial distribution of these orbitals, thereby predicting sites susceptible to electrophilic or nucleophilic attack. Without specific research on this isomer, any data would be purely speculative.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. These maps are crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions. For related compounds, ESP maps have been used to understand their biological activity and interaction with other molecules. nih.gov A computational analysis of this compound would likely show a high electron density around the nitrogen atom of the amine group and the chlorine atom, with the potential for both hydrogen bond donation from the -NH2 group and halogen bonding from the -Cl atom. However, precise mapping and quantitative analysis are currently absent from the literature.

Molecular Geometry Optimization and Stability Analysis

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. Geometric optimization calculations find the lowest energy conformation of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. Stability analysis, through the calculation of vibrational frequencies, confirms that the optimized structure corresponds to a true energy minimum. For various substituted naphthalenes, such calculations have been performed to understand their structural preferences. acs.orgmdpi.com For this compound, these calculations would reveal the precise arrangement of the atoms and the energetic stability of the molecule, but specific data is not available.

Conformational Analysis and Potential Energy Surfaces

The amine group in this compound can rotate, leading to different conformations. A conformational analysis would involve mapping the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers and the energy barriers between them. Such studies have been conducted for other substituted naphthalenes to understand their dynamic behavior. acs.orgscielo.br This information is vital for understanding how the molecule might interact with biological receptors or other reactants. As with other aspects, a dedicated computational study is needed to provide this information for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways. utc.eduunimi.it This can provide a level of detail that is often difficult to obtain through experimental methods alone.

Transition State Characterization and Reaction Pathways

For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, computational modeling could identify the transition state structures and calculate the activation energies. This would clarify the preferred reaction pathways and explain the regioselectivity of reactions. Studies on the reactivity of other naphthoquinones and amines have demonstrated the utility of this approach. scielo.brutc.edu However, the reaction mechanisms of this compound have not been specifically investigated using these computational techniques.

Kinetic and Thermodynamic Parameters of Reactions

Theoretical chemistry enables the detailed study of reaction pathways and the quantification of their kinetic and thermodynamic feasibility. For reactions involving this compound, such as nucleophilic substitution or reactions with electrophiles, computational models can elucidate the underlying mechanisms. msu.edu Methods like Density Functional Theory (DFT) are commonly used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

From these calculations, key parameters can be derived:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, which is crucial for determining the reaction rate (kinetics).

Enthalpy of Reaction (ΔH): The net change in heat content during a reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity under constant temperature and pressure. A negative ΔG indicates a thermodynamically favorable process.

For instance, the reaction of amines with carbon dioxide is a widely studied process in which computational chemistry helps to understand the kinetics and thermodynamics of zwitterion formation and subsequent steps. utwente.nl Similarly, studies on other amines show that computational models can predict the thermodynamic and kinetic parameters for their reactions, providing a framework for how this compound would be analyzed.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound (Note: These values are representative examples of data obtained from computational studies and are for illustrative purposes.)

| Parameter | Value | Unit | Significance |

| Activation Energy (Ea) | 85 | kJ/mol | Kinetic barrier for the reaction. |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol | Reaction is exothermic. |

| Gibbs Free Energy (ΔG) | -20 | kJ/mol | Reaction is spontaneous. |

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation. These predictions are often compared with experimental spectra to confirm the identity and purity of a synthesized compound. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT. The vibrational frequencies and their intensities are computed to predict the positions of absorption bands corresponding to specific functional groups, such as the N-H stretches of the amine group and C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values provide a basis for assigning peaks in experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands arising from electronic transitions, such as π-π* transitions in the naphthalene (B1677914) ring system. jchemrev.com

Table 2: Predicted Spectroscopic Data for this compound (Note: These are theoretical values generated by computational methods like DFT and TD-DFT and serve as a reference for experimental analysis.)

| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group/Transition |

| IR | Vibrational Frequency (ν) | 3400-3500 cm⁻¹ | N-H stretching (amine) |

| Vibrational Frequency (ν) | ~1600 cm⁻¹ | C=C stretching (aromatic) | |

| Vibrational Frequency (ν) | ~750 cm⁻¹ | C-Cl stretching | |

| ¹³C NMR | Chemical Shift (δ) | 140-150 ppm | C-NH₂ |

| Chemical Shift (δ) | 110-135 ppm | Aromatic Carbons | |

| ¹H NMR | Chemical Shift (δ) | ~4.0 ppm | -NH₂ |

| Chemical Shift (δ) | 7.0-8.0 ppm | Aromatic Protons | |

| UV-Vis | Max. Absorption (λmax) | ~290 nm | π → π* transition |

| Max. Absorption (λmax) | ~340 nm | π → π* transition |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.ma This is fundamental to understanding molecular recognition, which governs how molecules interact with specificity and efficiency through non-covalent interactions. numberanalytics.comnptel.ac.in The principles of molecular recognition, such as the "lock-and-key" or "induced fit" models, explain how a ligand like this compound can bind to a receptor, such as a protein's active site. numberanalytics.com

In a typical docking study, the this compound molecule would be treated as a flexible ligand and docked into the binding pocket of a target protein. The simulation calculates the binding affinity, often expressed as a binding energy score, which estimates the stability of the ligand-receptor complex. nih.gov

The analysis focuses on identifying key non-covalent interactions: core.ac.uk

Hydrogen Bonds: The amine group (-NH₂) can act as a hydrogen bond donor.

π-π Stacking: The aromatic naphthalene ring system can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar regions of the molecule can interact favorably with hydrophobic pockets in the receptor.

Halogen Bonds: The chlorine atom can potentially act as a halogen bond donor.

These studies are crucial in fields like drug discovery for predicting how a molecule might interact with a biological target. mdpi.commdpi.com

Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Molecular Feature of this compound | Potential Protein Residue Partner |

| Hydrogen Bond (Donor) | Amine (-NH₂) group | Aspartate, Glutamate (B1630785), Serine |

| π-π Stacking | Naphthalene aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Naphthalene core | Leucine, Isoleucine, Valine |

Advanced Applications in Chemical Research and Materials Science

Role as a Key Intermediate in Organic Synthesis Methodologies

5-Chloronaphthalen-2-amine is a strategic starting material for synthesizing elaborate organic molecules. Its naphthalene (B1677914) framework is a common core in many functional dyes, pharmaceuticals, and electronic materials, while its chloro and amino groups offer orthogonal reaction sites for building molecular complexity.

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their applications in organic electronics. nih.gov this compound serves as a key precursor in this field, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction facilitates the formation of new carbon-carbon bonds by coupling the aryl chloride moiety of the molecule with various organoboron compounds. wikipedia.orgorganic-chemistry.org

Methodologies for creating larger PAHs often involve a stepwise approach where new aromatic rings are fused onto the initial naphthalene core. nih.govresearchgate.net The chlorine atom on the this compound provides a handle for such annulation strategies. researchgate.net For instance, a Suzuki coupling can be employed to attach another aromatic or vinyl group, which can then undergo an intramolecular cyclization reaction to form a larger, rigid PAH system. The relative reactivity of aryl chlorides, though less than bromides or iodides, is sufficient for these transformations with modern, highly active palladium catalyst systems. wikipedia.orgorganic-chemistry.org The amine group can be either protected during these steps or utilized in subsequent functionalization.

Table 1: Representative Palladium-Catalyzed Reactions for C-C Bond Formation

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide (e.g., this compound) + Organoboron Species | Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand, Base | Biaryl or Styrenyl-naphthalene |

| Heck Coupling | Aryl Halide + Alkene | Pd Catalyst, Base | Alkenyl-substituted Naphthalene |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted Naphthalene |

Heterocyclic compounds are foundational to medicinal chemistry and materials science. sigmaaldrich.com this compound is an ideal building block for synthesizing novel nitrogen-containing heterocycles. The primary amine group can participate in condensation and cyclization reactions to form rings, while the chloro group allows for the introduction of diverse substituents via cross-coupling. numberanalytics.commnstate.edu

A prominent method for this purpose is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Using this compound, the chloro group can be coupled with various primary or secondary amines to produce N-aryl or N-heteroaryl derivatives. organic-chemistry.org These products can themselves be precursors to more complex heterocyclic systems. For example, the newly introduced amino group could undergo an intramolecular cyclization with the existing amine at the 2-position (after suitable modification) to form phenazine-like structures. The development of sophisticated phosphine (B1218219) ligands has expanded the scope of this reaction to include less reactive aryl chlorides. wikipedia.orgsigmaaldrich.comtcichemicals.com

Precursor for Complex Polycyclic Aromatic Compounds

Applications in Material Science and Engineering

The unique electronic and structural properties of the naphthalene ring system make this compound an attractive component for the design of advanced materials.

Quinone-amine polymers (PAQs) are a class of materials noted for their redox activity, electrical conductivity, and anticorrosive properties. rsc.orgcecri.res.in These polymers are typically synthesized through the condensation reaction between an amine and a quinone. cecri.res.in this compound can serve as the amine-containing monomer in such polymerizations. The reaction generally proceeds via a nucleophilic 1,4-addition of the amine to the quinone ring, followed by oxidation of the resulting hydroquinone. cecri.res.in

While direct polymerization of this compound with common quinones like 1,4-benzoquinone (B44022) is feasible, its derivatives are also used. For instance, reacting it with 2,3-dichloro-1,4-naphthoquinone can lead to novel N- and N,N'-bis(quinonyl)amines, which are themselves monomers for producing N,S-substituted polymers with interesting electrochemical properties. researchgate.net The resulting polymers possess a conjugated backbone featuring both quinone and amine functionalities, making them suitable for applications in energy storage, such as cathodes for batteries, and as electrochromic materials. rsc.org

Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies from smaller molecular components. rsc.org Host-guest systems, a key area of supramolecular chemistry, involve the encapsulation of a "guest" molecule within a larger "host" molecule, such as a cyclodextrin (B1172386) or calixarene. thno.org The aromatic, planar structure of the naphthalene core in this compound makes it an excellent candidate for participating in π-π stacking interactions, a crucial force in the formation of such assemblies. thno.org

As a guest molecule, its hydrophobic naphthalene body can be encapsulated within the nonpolar cavity of a host like γ-cyclodextrin in aqueous solutions. mdpi.com The amine group, being polar and capable of hydrogen bonding, would likely remain at the rim of the host, interacting with the solvent or the hydrophilic exterior of the host. Such host-guest complexation can modify the photophysical properties of the guest molecule and is a strategy for developing sensors or responsive materials. rsc.orgmdpi.com These assemblies have potential applications in nanotechnology, drug delivery, and analytical chemistry. rsc.org

Functional nanomaterials are at the forefront of materials science, with applications ranging from catalysis to nanomedicine. newcastle.edu.auacs.org Aminated aromatic compounds are often used to functionalize the surface of nanoparticles, such as magnetite (Fe₃O₄) or silica (B1680970), to improve their dispersion, biocompatibility, or to add new functionalities. acs.org

This compound can be integrated into nanomaterials in several ways. Its amine group can be used to covalently attach it to the surface of nanoparticles that have been pre-functionalized with reactive groups like epoxides or carboxylic acids. Alternatively, it can be incorporated into a polymer matrix, such as aminated chitosan, which is then used to coat nanoparticles. acs.org The presence of the chloronaphthalene moiety imparts specific properties to the composite material, such as altered hydrophobicity and electronic characteristics, and provides a site for further chemical modification via its chlorine atom. This approach can be used to create nanomaterials for targeted drug delivery or as components in advanced sensors. newcastle.edu.auacs.org

Development of Supramolecular Assemblies and Host-Guest Systems

Electrochemical Applications and Studies of this compound

The electrochemical behavior of aromatic amines, including halogenated naphthalenamines, is a subject of significant interest due to their potential applications in various fields of materials science and analytical chemistry. The presence of both the chloro and amine functionalities on the naphthalene ring system in this compound introduces unique electronic properties that influence its redox chemistry and potential for use in electrochemical devices.

Electrochemical Characterization of Redox Properties

The electrochemical characterization of aromatic amines provides valuable insights into their electron transfer processes. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the electrochemical behavior of related aromatic amines, such as 2-naphthylamine (B18577) (2-NAP), offers a strong basis for understanding its redox properties.

The electrochemical oxidation of aromatic amines typically involves the formation of radical cations. For instance, the oxidation of 2-NAP on a boron-doped diamond (BDD) electrode shows an initial one-electron transfer to form a cation radical. scielo.br This process can be followed by further oxidation at higher potentials. scielo.br The redox properties of such compounds are often studied using techniques like cyclic voltammetry (CV), which reveals information about the reversibility and potential of the redox processes. ntu.edu.twysu.amresearchgate.netresearchgate.netresearchgate.net

The presence of substituents on the aromatic ring significantly influences the redox potential. For this compound, the electron-withdrawing nature of the chlorine atom is expected to make the oxidation of the amine group more difficult, shifting the oxidation potential to more positive values compared to unsubstituted 2-naphthylamine. The solvent and supporting electrolyte can also play a crucial role in the reversibility and stability of the redox species formed. researchgate.net In some cases, the electrochemical oxidation of aromatic amines can lead to the formation of polymeric films on the electrode surface, which can either be a desired outcome for creating modified electrodes or an undesired fouling effect. scielo.br

Table 1: General Redox Behavior of Related Aromatic Amines

| Compound Family | Typical Redox Process | Influencing Factors | Potential Applications |

|---|---|---|---|

| Aromatic Amines | Formation of radical cations upon oxidation. scielo.br | Substituents, solvent, electrolyte, electrode material. scielo.brresearchgate.net | Electrochromic materials, sensors, electrocatalysis. scielo.brntu.edu.twnih.gov |

| Naphthylamines | One-electron transfer to form cation radicals. scielo.br | pH, presence of organic solvents to reduce fouling. scielo.br | Determination in various matrices. scielo.briarc.fr |

| Polyamides with Amine Moieties | Multiple reversible oxidation redox couples. ntu.edu.tw | Polymer structure and composition. ntu.edu.tw | Hole-transporting materials, electrochromic devices. ntu.edu.tw |

Development of Electrochemical Sensors for Chemical Analytes

Electrochemical sensors offer a sensitive, rapid, and cost-effective approach for the detection of various chemical species. nih.govrsc.orgsemanticscholar.orgresearchgate.net Modified electrodes are often at the core of these sensors, where a specific material is immobilized on the electrode surface to enhance selectivity and sensitivity towards a target analyte. mdpi.comoatext.commdpi.com

While direct applications of this compound in electrochemical sensors are not explicitly documented in the search results, the functional groups present in the molecule suggest its potential as a building block for sensor development. The amine group can be used for further functionalization or can directly interact with certain analytes. For example, aromatic amines have been used to develop sensors for various species. scielo.br

A common strategy involves the electropolymerization of aromatic amines onto an electrode surface to create a conductive and selective film. This polymeric film can then be used to detect analytes through changes in its electrochemical properties upon interaction with the target molecule. Given the propensity of some aromatic amines to form polymeric films upon oxidation, it is conceivable that this compound could be used to prepare modified electrodes for sensing applications. scielo.br The development of a sensor for 2-naphthylamine using a boron-doped diamond electrode highlights the feasibility of using electrochemical methods for the detection of naphthylamine derivatives. scielo.br

Table 2: Components and Principles of Electrochemical Sensors

| Sensor Component | Function | Examples |

|---|---|---|

| Electrode Material | Transducer to convert chemical information into an electrical signal. | Glassy carbon, boron-doped diamond, gold. scielo.brmdpi.com |

| Modifier | Enhances selectivity and sensitivity. | Nanoparticles, polymers, enzymes, cyclodextrins. semanticscholar.orgoatext.com |

| Analyte | The target chemical species for detection. | Metal ions, organic molecules, biomolecules. rsc.orgoatext.comrsc.org |

| Detection Technique | Measures the electrochemical response. | Cyclic voltammetry, differential pulse voltammetry, amperometry. scielo.brmdpi.com |

Mechanistic Studies in Electrocatalysis (e.g., CO2 reduction in amine solutions)

Electrocatalysis plays a crucial role in addressing energy and environmental challenges, with significant research focused on reactions like the hydrogen evolution reaction (HER) and carbon dioxide (CO2) reduction. researchgate.netrsc.org Amines are often involved in these processes, either as part of the catalyst structure or as components of the reaction medium. nih.govmit.educhemrxiv.orgnih.gov

While there is no specific mention of this compound in the provided literature on CO2 reduction, the general principles of amine-mediated electrocatalysis are relevant. The electronic properties of this compound, influenced by the chloro- and naphthalene moieties, could potentially modulate its interaction with CO2 and the catalyst surface, thereby influencing the selectivity and efficiency of the reduction process. The study of various amine structures in CO2 reduction provides a framework for predicting how a molecule like this compound might behave in such a system. nih.govmit.edu

Table 3: Role of Amines in Electrocatalytic CO2 Reduction

| Role of Amine | Mechanism | Key Factors |

|---|---|---|

| CO2 Capture Agent | Forms adducts like carbamates with CO2. nih.govresearchgate.net | Amine concentration, CO2 partial pressure. chemrxiv.org |

| Co-catalyst/Proton Shuttle | Facilitates proton transfer steps in the reaction. nih.gov | pKa of the amine, hydrogen bonding capability. nih.govmit.edu |

| Modifier of Catalyst Environment | Influences the local pH and speciation at the electrode surface. mit.educhemrxiv.org | Amine structure and physicochemical properties. mit.edu |

Environmental Transformation Pathways of 5 Chloronaphthalen 2 Amine Mechanistic Focus

Photolytic Degradation Mechanisms and Products

Photolytic degradation, or photolysis, is a primary abiotic pathway for the transformation of aromatic compounds in the environment, initiated by the absorption of light energy. For chloronaphthalenes, this process involves the fragmentation of the molecule, primarily through the cleavage of the carbon-chlorine (C-Cl) bond. cdnsciencepub.com

Studies on 2-chloronaphthalene (B1664065) (CN-2), a close structural analogue, show that its photodegradation follows pseudo-first-order kinetics. dntb.gov.ua The primary mechanism involves the homolytic cleavage of the C-Cl bond upon absorption of UV radiation, which generates a naphthyl radical and a chlorine radical. cdnsciencepub.com This highly reactive naphthyl radical can then participate in several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent (e.g., water or organic matter) to form 2-naphthylamine (B18577).

Dimerization: Two naphthyl radicals can combine to form binaphthyls. cdnsciencepub.com

Oxidation: In the presence of oxygen, the naphthyl radical can be oxidized, leading to the formation of hydroxylated products such as 2-amino-5-chloronaphthols.

Research on the photodegradation of 1-chloronaphthalene (B1664548) and 2-chloronaphthalene has identified the contribution of various reactive oxygen species (ROS). For 2-chloronaphthalene, the contribution of hydroxyl radicals (•OH) to its photodegradation is estimated at 16.40%, while superoxide (B77818) anion radicals (O₂•⁻) contribute 16.80% and singlet oxygen (¹O₂) contributes 15.7%. nih.govresearchgate.net These ROS can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening products.

Based on this evidence, the expected photolytic products of 5-Chloronaphthalen-2-amine are summarized in the table below.

| Precursor Compound | Photolytic Process | Major Transformation Products |

| This compound | Direct Photolysis (C-Cl bond cleavage) | 2-Naphthylamine, Chloro-binaphthylamines |

| This compound | Indirect Photolysis (ROS oxidation) | 2-Amino-5-chloronaphthols, Ring-cleavage products |

Microbial and Biotic Degradation Pathways

Microbial degradation is a critical process determining the ultimate fate of many organic pollutants. While specific studies on this compound are limited, research on analogous compounds like 1- and 2-naphthylamine and chlorinated anilines provides significant insight into plausible biotic pathways. elifesciences.org